1-[4-(Trifluoromethyl)phenyl]ethanol
Overview
Description
1-[4-(Trifluoromethyl)phenyl]ethanol is a chemical compound with the molecular formula C9H9F3O. It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to a phenyl ring substituted with a trifluoromethyl group. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[4-(Trifluoromethyl)phenyl]ethanol can be synthesized through several methods. One common approach is the asymmetric reduction of 4-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells. This biocatalytic process involves the use of a polar organic solvent-aqueous medium to enhance the solubility of the substrate and improve the reaction efficiency. Under optimized conditions, this method can achieve a high yield and enantiomeric excess .
Another method involves the kinetic resolution of racemic this compound using lipase-catalyzed transesterification in organic solvents. This process utilizes lipase PS from Pseudomonas cepacia as the biological catalyst and vinyl acetate as the acyl donor in isooctane. The reaction conditions, such as temperature, enzyme dosage, and substrate ratio, are optimized to achieve high enantiomeric excess and conversion .
Industrial Production Methods
Industrial production of this compound typically involves large-scale biocatalytic processes due to their efficiency and selectivity. The use of recombinant whole-cell catalysis in a polar organic solvent-aqueous system is a scalable method that can be applied in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-(trifluoromethyl)acetophenone.
Reduction: The compound can be reduced to form the corresponding alkane, 1-[4-(trifluoromethyl)phenyl]ethane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) can be used for substitution reactions.
Major Products
Oxidation: 4-(Trifluoromethyl)acetophenone
Reduction: 1-[4-(Trifluoromethyl)phenyl]ethane
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of other fluorinated compounds.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. In biocatalytic processes, the compound acts as a substrate for enzymes such as lipases and reductases. The enzymes catalyze the conversion of the compound into its desired products through specific reaction pathways. For example, in the asymmetric reduction of 4-(trifluoromethyl)acetophenone, the enzyme catalyzes the transfer of hydrogen atoms to the carbonyl group, resulting in the formation of this compound .
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)phenyl]ethanol can be compared with other similar compounds, such as:
1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: This compound has two trifluoromethyl groups on the phenyl ring, which can result in different chemical and physical properties.
1-[4-(Trifluoromethyl)phenyl]ethane: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-(Trifluoromethyl)acetophenone: This compound has a carbonyl group instead of a hydroxyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of a secondary alcohol with the electron-withdrawing effects of the trifluoromethyl group. This combination makes it a valuable intermediate in various synthetic and industrial processes .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXIDIAEXNLCFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938423 | |
Record name | 1-[4-(Trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1737-26-4 | |
Record name | α-Methyl-4-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1737-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-(Trifluoromethyl)phenyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(Trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in developing biocatalytic methods for producing (R)-1-[4-(Trifluoromethyl)phenyl]ethanol?
A1: (R)-1-[4-(Trifluoromethyl)phenyl]ethanol is a crucial chiral building block for synthesizing a chemokine CCR5 antagonist. [] Traditional chemical synthesis often leads to racemic mixtures, requiring further separation steps to obtain the desired enantiomer. Biocatalytic methods, utilizing enzymes, offer a greener and more efficient alternative for producing enantiomerically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol. []
Q2: What challenges arise when using biocatalysis to produce (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, and how does the research address these?
A2: One major challenge is the poor solubility of the substrate, 4-(trifluoromethyl)acetophenone, in the aqueous environments typically used for biocatalysis. [] The research demonstrates that using a polar organic solvent-aqueous medium, specifically isopropanol-aqueous, significantly enhances substrate solubility and improves the efficiency of the biocatalytic process. [] This approach led to a higher yield (99.1% compared to 62.5% in buffer alone) and a significantly reduced reaction time. []
Q3: Beyond isopropanol, what other strategies are being explored to improve biocatalytic production of chiral alcohols like (R)-1-[4-(Trifluoromethyl)phenyl]ethanol?
A3: Recent research investigates the use of biocompatible Deep Eutectic Solvents (DES) and Natural Deep Eutectic Solvents (NADES) as co-solvents in biocatalytic systems. [] These solvents offer tunable properties that can improve substrate solubility, enzyme stability, and reaction efficiency. [] Exploring these novel solvent systems holds promise for developing even more efficient and environmentally friendly biocatalytic processes for chiral alcohol production.
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